molecular formula C9H13N3O B1455879 3-cyclohexanecarbonyl-4H-1,2,4-triazole CAS No. 1486831-40-6

3-cyclohexanecarbonyl-4H-1,2,4-triazole

Cat. No. B1455879
CAS RN: 1486831-40-6
M. Wt: 179.22 g/mol
InChI Key: LCZMJZRQTSNVSK-UHFFFAOYSA-N
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Description

3-cyclohexanecarbonyl-4H-1,2,4-triazole is an organic chemical compound with the molecular formula C9H13N3O . It is a heterocyclic compound that contains both carbon and nitrogen in its ring structure. This compound is part of the 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-cyclohexanecarbonyl-4H-1,2,4-triazole, has been a subject of interest in recent years . Various synthetic approaches have been developed, with 3-amino-1,2,4-triazole being an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .


Molecular Structure Analysis

The molecular structure of 3-cyclohexanecarbonyl-4H-1,2,4-triazole consists of a cyclohexane ring attached to a carbonyl group, which is further connected to a 1,2,4-triazole ring . The InChI code for this compound is 1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse and can lead to a wide range of products . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Physical And Chemical Properties Analysis

3-cyclohexanecarbonyl-4H-1,2,4-triazole is a powder at room temperature . It has a molecular weight of 179.22 .

Scientific Research Applications

Pharmaceutical Chemistry

3-cyclohexanecarbonyl-4H-1,2,4-triazole: is a compound that has shown potential in the development of new pharmaceuticals. Its triazole ring is a common motif in many drugs due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding with biological targets . This compound could be used to design novel anticonvulsant, antimicrobial, and antiviral medications, leveraging its structural properties to interact with specific enzymes or receptors .

Green Chemistry

The synthesis of triazoles, including 3-cyclohexanecarbonyl-4H-1,2,4-triazole , can be achieved through green chemistry approaches. These methods minimize the environmental impact by reducing solvent use and energy consumption. The compound’s synthesis could involve mechanochemistry, which uses mechanical force to induce chemical reactions, or ultrasound chemistry, which can accelerate reactions and increase yields .

Materials Science

In materials science, 3-cyclohexanecarbonyl-4H-1,2,4-triazole could be utilized to create new polymers with unique properties. Triazoles are known for their thermal stability and ability to form coordination complexes with metals, which could lead to the development of advanced materials for use in electronics or as sensors .

Cancer Research

Triazole derivatives, including 3-cyclohexanecarbonyl-4H-1,2,4-triazole , have been explored for their anticancer properties. They can act as antiproliferative agents, potentially inhibiting the growth of cancer cells. Research could focus on synthesizing new derivatives and testing their efficacy against various cancer cell lines .

Antioxidant Development

The structure of triazoles allows for the scavenging of free radicals, making them good candidates for antioxidant development3-cyclohexanecarbonyl-4H-1,2,4-triazole could be studied for its potential to reduce oxidative stress in biological systems, which is a contributing factor in many diseases .

Agriculture

In the agricultural sector, 3-cyclohexanecarbonyl-4H-1,2,4-triazole could be investigated for its use as a component in pesticides or herbicides. Its structural features might interact with specific enzymes or receptors in pests or weeds, leading to the development of more targeted and environmentally friendly agrochemicals .

Catalysis

Metal-catalyzed C–H functionalization on triazole rings is a significant area of research. 3-cyclohexanecarbonyl-4H-1,2,4-triazole could serve as a substrate for such reactions, leading to the creation of various substituted triazoles. These reactions are valued for their efficiency and atom economy, which are crucial in sustainable chemistry practices .

Antimicrobial Resistance

With the rise of antimicrobial resistance, there is a need for new compounds that can overcome resistant strains of bacteria and viruses. The triazole ring of 3-cyclohexanecarbonyl-4H-1,2,4-triazole can be modified to enhance its interaction with microbial targets, potentially leading to the development of next-generation antimicrobials .

Future Directions

The future research directions for 1,2,4-triazole-containing scaffolds, including 3-cyclohexanecarbonyl-4H-1,2,4-triazole, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Given the importance of the triazole scaffold, its synthesis has attracted much attention .

properties

IUPAC Name

cyclohexyl(1H-1,2,4-triazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZMJZRQTSNVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexanecarbonyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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